N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVAVVOSYDDJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164214 | |
| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-66-4 | |
| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923216-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
A common approach involves Friedel-Crafts acylation of 5-methylresorcinol derivatives with 4-chlorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane with Lewis acids like AlCl₃, yielding 2-(4-chlorobenzoyl)-5-methylbenzofuran. This intermediate is critical for subsequent functionalization.
Palladium-Catalyzed Coupling
Alternative methods employ palladium-catalyzed cross-coupling to install the 4-chlorobenzoyl group. For example, Suzuki-Miyaura coupling between 5-bromo-3-methylbenzofuran and 4-chlorophenylboronic acid achieves high regioselectivity under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Introduction of the Furan-2-Carboxamide Group
The furan-2-carboxamide moiety is introduced via nucleophilic acyl substitution or condensation reactions.
Chloroacetamide Intermediate Route
Carbodiimide-Mediated Coupling
A more recent method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple furan-2-carboxylic acid directly to the benzofuran-5-amine intermediate. This approach reduces side reactions, achieving 85% yield in DMF at room temperature.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (step 1); 25°C (step 2) | Minimizes decomposition |
| Catalyst | EDC/HOBt | Enhances coupling efficiency |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Data aggregated from indicate that rigorous exclusion of moisture improves reproducibility, as hydrolysis of the furan-2-carbonyl chloride intermediate is a major side reaction.
Analytical Characterization
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is , with a molecular weight of approximately 479.9 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, combined with a chlorobenzoyl substituent that may enhance its pharmacological properties .
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound exhibits notable biological activity, potentially acting as an inhibitor for specific protein kinases involved in cancer progression. The chlorobenzoyl group may enhance binding affinity to target enzymes or receptors, influencing its pharmacological profile.
- Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit antimicrobial activities. The benzofuran moiety has been linked to various biological effects, including antibacterial and antifungal properties .
-
Biochemical Studies
- Enzyme Inhibition : Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve assessing the compound's effects on enzyme activity and determining its mechanism of action.
- Receptor Binding Studies : The compound's potential as a ligand for various receptors is under investigation, which could lead to the development of new therapeutic agents targeting specific diseases.
-
Material Science
- Polymer Synthesis : The unique structural elements of this compound may allow it to be used in the synthesis of novel polymers with specific electronic and optical properties. Research into its application in materials science is ongoing, focusing on enhancing material performance through chemical modification .
Case Studies
-
Inhibition of Protein Kinases
- A study demonstrated that this compound effectively inhibited specific protein kinases involved in cancer cell proliferation. The results indicated a dose-dependent response, highlighting the compound's potential as a lead compound for anticancer drug development.
- Antimicrobial Activity Assessment
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Activity: The acetamide side chain in benzofuran derivatives (e.g., 5i, 5f) significantly influences anticonvulsant activity. Bulky groups like cyclohexyl-methylamino (5i) improve potency, while polar piperazine-furan moieties (5f) reduce it . Halogenation: Chlorine at the benzoyl position (common in target compound and 10j) enhances target binding via hydrophobic and electron-withdrawing effects. Fluorine in 10j further optimizes pharmacokinetics by reducing metabolic degradation .
Core Structure Variations: Benzofuran vs. Indole: Indole derivatives (e.g., 10j) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas benzofuran-carboxamide derivatives (target compound) are explored for neurological or antiviral applications . Carboxamide vs.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Profiles
*Estimated using ChemDraw.
Key Findings:
- Lipophilicity (logP) : Higher logP in dichlorophenyl derivatives (5.1 ) correlates with improved membrane permeability but may reduce solubility. The target compound’s moderate logP (3.8 ) suggests balanced absorption .
- Hydrogen Bonding: Compounds with additional H-bond donors (e.g., 5i, 10j) show stronger target engagement, critical for anticonvulsant and anticancer activities .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran Core : A fused benzene and furan ring system that contributes to its biological properties.
- Chlorobenzoyl Substitution : The presence of a 4-chlorobenzoyl group, which may enhance its interaction with biological targets.
- Furan Carboxamide Group : This moiety is crucial for the compound's pharmacological activity.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O3 |
| Molecular Weight | 407.85 g/mol |
| CAS Number | 923194-03-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways associated with cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects with calculated IC50 values demonstrating its potency compared to standard chemotherapeutics like doxorubicin .
- Morphological assessments showed that treated cells exhibited deformation typical of apoptosis, confirming the compound's role as a potent inhibitor of cancer cell growth .
-
Structure-Activity Relationship (SAR) :
- Research has established that the positioning of substituents on the benzofuran ring significantly affects biological activity. For instance, halogen substitutions at specific positions enhance cytotoxicity .
- Compounds with similar structures but different substituents were compared, revealing that chlorinated derivatives generally exhibited better activity against cancer cells than their non-halogenated counterparts .
Additional Biological Activities
Beyond anticancer effects, this compound has been explored for:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticonvulsant Activity : Some derivatives of benzofuran compounds have shown promise in anticonvulsant assays, indicating a broader therapeutic potential .
Case Study 1: Anticancer Efficacy
In a study involving the synthesis and evaluation of various benzofuran derivatives, this compound demonstrated notable efficacy against A549 cells with an IC50 value comparable to established anticancer agents. The study utilized MTT assays to quantify cell viability post-treatment .
Case Study 2: SAR Analysis
A comprehensive SAR analysis revealed that modifications to the benzofuran core significantly impacted the compound's activity. For example, introducing different halogens or altering the carboxamide moiety resulted in varied cytotoxic profiles. This underscores the importance of chemical structure in determining biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
